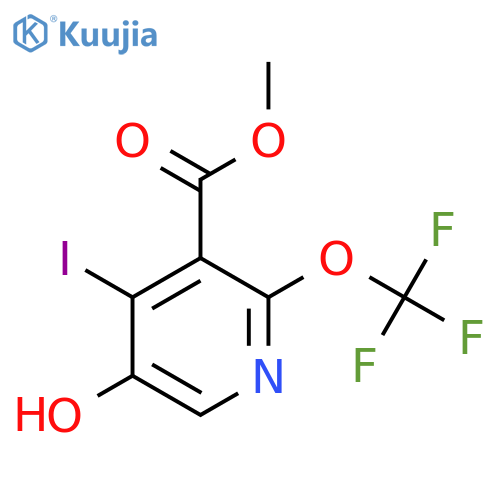

Cas no 1803677-62-4 (Methyl 5-hydroxy-4-iodo-2-(trifluoromethoxy)pyridine-3-carboxylate)

1803677-62-4 structure

商品名:Methyl 5-hydroxy-4-iodo-2-(trifluoromethoxy)pyridine-3-carboxylate

CAS番号:1803677-62-4

MF:C8H5F3INO4

メガワット:363.02928519249

CID:4829801

Methyl 5-hydroxy-4-iodo-2-(trifluoromethoxy)pyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 5-hydroxy-4-iodo-2-(trifluoromethoxy)pyridine-3-carboxylate

-

- インチ: 1S/C8H5F3INO4/c1-16-7(15)4-5(12)3(14)2-13-6(4)17-8(9,10)11/h2,14H,1H3

- InChIKey: FKWAHBGOIORWGY-UHFFFAOYSA-N

- ほほえんだ: IC1C(=CN=C(C=1C(=O)OC)OC(F)(F)F)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 288

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 68.6

Methyl 5-hydroxy-4-iodo-2-(trifluoromethoxy)pyridine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029098366-1g |

Methyl 5-hydroxy-4-iodo-2-(trifluoromethoxy)pyridine-3-carboxylate |

1803677-62-4 | 97% | 1g |

$1,519.80 | 2022-04-02 |

Methyl 5-hydroxy-4-iodo-2-(trifluoromethoxy)pyridine-3-carboxylate 関連文献

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

1803677-62-4 (Methyl 5-hydroxy-4-iodo-2-(trifluoromethoxy)pyridine-3-carboxylate) 関連製品

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量